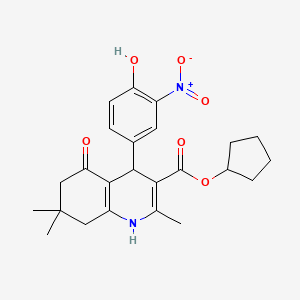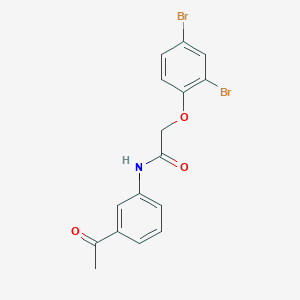
5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hidroxi-bencilideno)-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-4-ona es un complejo compuesto orgánico con una estructura única que incluye un anillo de tiazolidinona, un grupo feniletil y una parte hidroxi-bencilideno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-(4-Hidroxi-bencilideno)-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-4-ona normalmente implica la condensación de 4-hidroxibenzaldehído con 3-(2-feniletil)-2-tioxo-1,3-tiazolidin-4-ona en condiciones básicas. La reacción se realiza normalmente en un disolvente como etanol o metanol, con una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de condensación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se utilizan técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(4-Hidroxi-bencilideno)-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El grupo tioxo puede reducirse a un tiol o un tioéter.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Reactivos como ácido nítrico (HNO3) para la nitración o bromo (Br2) para la bromación.
Productos Principales
Oxidación: Formación de derivados de 4-hidroxibenzaldehído.
Reducción: Formación de derivados de tiol o tioéter.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o ligando para estudios de receptores.
Medicina: Explorado por sus potenciales propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Hidroxi-bencilideno)-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, puede inhibir enzimas uniéndose a sus sitios activos o modular la actividad del receptor actuando como un agonista o un antagonista. Las vías implicadas pueden incluir la inhibición de la transducción de señales, la interrupción de los procesos metabólicos o la inducción de la apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
Tiazolidinonas: Compuestos con una estructura de anillo de tiazolidinona similar.
Derivados de Bencilideno: Compuestos con una parte bencilideno.
Derivados de Feniletil: Compuestos con un grupo feniletil.
Unicidad
5-(4-Hidroxi-bencilideno)-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-4-ona es único debido a la combinación de sus características estructurales, que confieren reactividad química específica y actividad biológica.
Propiedades
Número CAS |
302823-92-3 |
|---|---|
Fórmula molecular |
C18H15NO2S2 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO2S2/c20-15-8-6-14(7-9-15)12-16-17(21)19(18(22)23-16)11-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2/b16-12- |
Clave InChI |
YHXJSLLNANMGLB-VBKFSLOCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11698589.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11698590.png)
![4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698598.png)
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11698612.png)
![(4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698615.png)



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11698647.png)

![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11698665.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide](/img/structure/B11698673.png)
